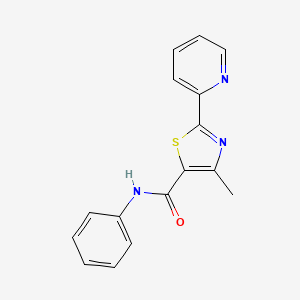

4-methyl-N-phenyl-2-(pyridin-2-yl)-1,3-thiazole-5-carboxamide

Description

Properties

IUPAC Name |

4-methyl-N-phenyl-2-pyridin-2-yl-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3OS/c1-11-14(15(20)19-12-7-3-2-4-8-12)21-16(18-11)13-9-5-6-10-17-13/h2-10H,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKZVPYDVEFVVAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=N2)C(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Methyl-N-phenyl-2-(pyridin-2-yl)-1,3-thiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, drawing on various research findings and case studies.

Synthesis

The synthesis of 4-methyl-N-phenyl-2-(pyridin-2-yl)-1,3-thiazole-5-carboxamide has been optimized for high yield and efficiency. A notable method involves the reduction and nucleophilic substitution reactions using 2-nitropyridine as a starting material. The final structure is confirmed through techniques such as NMR spectroscopy .

Anticancer Properties

Research indicates that thiazole derivatives, including 4-methyl-N-phenyl-2-(pyridin-2-yl)-1,3-thiazole-5-carboxamide, exhibit potent anticancer activity. A study highlighted its ability to inhibit cell proliferation in various cancer cell lines, particularly those associated with breast cancer. The compound demonstrated an IC50 value of against the MDA-MB-231 triple-negative breast cancer (TNBC) cell line, indicating strong cytotoxic effects compared to non-cancerous cells .

Anti-inflammatory Effects

The compound has also shown promising anti-inflammatory properties. It inhibits the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) from stimulated human monocytic cells. In vivo studies demonstrated significant anti-inflammatory activity in models of arthritis, with a minimum effective dose (MED) of .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazole derivatives. The presence of specific functional groups influences the biological activity significantly. For instance, modifications to the aromatic rings or the thiazole core can enhance potency against various targets like kinases involved in cancer progression .

Case Studies

Several case studies have explored the therapeutic potential of thiazole derivatives:

- Case Study on Rheumatoid Arthritis : A study evaluated a series of thiazole compounds including 4-methyl-N-phenyl-2-(pyridin-2-yl)-1,3-thiazole-5-carboxamide in a collagen-induced arthritis model. The results indicated a marked reduction in joint swelling and inflammatory markers, supporting its use as an anti-rheumatic agent .

- Cancer Treatment : In another study focusing on TNBC, treatment with this compound led to reduced tumor growth and metastasis in mouse models, outperforming standard chemotherapy agents like 5-Fluorouracil .

Data Summary

Below is a summary table highlighting key biological activities and their corresponding IC50 values for 4-methyl-N-phenyl-2-(pyridin-2-yl)-1,3-thiazole-5-carboxamide.

Scientific Research Applications

Antitumor Activity

The compound exhibits significant antitumor properties, making it a candidate for cancer treatment. Research indicates that thiazole derivatives, including 4-methyl-N-phenyl-2-(pyridin-2-yl)-1,3-thiazole-5-carboxamide, can inhibit the growth of various cancer cell lines. For instance, studies have shown that thiazole-pyridine hybrids demonstrate promising anti-breast cancer efficacy with IC50 values lower than standard treatments like 5-fluorouracil .

Table 1: Antitumor Activity of Thiazole Derivatives

| Compound | Cell Line Tested | IC50 Value (µM) | Reference |

|---|---|---|---|

| 4-methyl-N-phenyl-2-(pyridin-2-yl)-1,3-thiazole-5-carboxamide | MCF-7 | < 5.71 | |

| Thiazole-pyridine hybrid | PC3 | < 6.14 | |

| Doxorubicin (Reference) | Various | < 10 |

The structure-activity relationship (SAR) analysis suggests that the presence of electron-withdrawing groups on the phenyl ring enhances cytotoxic activity against cancer cells .

Anticonvulsant Properties

The compound also shows potential as an anticonvulsant agent. Thiazole derivatives have been evaluated for their anticonvulsant activity in various models, revealing that specific structural modifications can lead to enhanced efficacy. For example, certain analogues exhibited median effective doses significantly lower than standard medications like ethosuximide .

Table 2: Anticonvulsant Activity of Thiazole Derivatives

| Compound | Model Used | Median Effective Dose (mg/kg) | Reference |

|---|---|---|---|

| 4-methyl-N-phenyl-2-(pyridin-2-yl)-1,3-thiazole-5-carboxamide | MES | < 20 | |

| Ethosuximide (Standard) | MES | ~140 |

The SAR studies indicate that para-substituted phenyl groups enhance the anticonvulsant activity of these compounds .

Antibacterial Applications

Recent studies have identified thiazole derivatives as promising antibacterial agents. The presence of specific functional groups in the structure contributes to their effectiveness against Gram-positive and Gram-negative bacteria. The compound under discussion has shown notable antibacterial activity in preliminary tests.

Table 3: Antibacterial Activity of Thiazole Derivatives

The SAR analysis suggests that substituents such as nitro groups on the phenyl ring are critical for enhancing antibacterial activity .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiazole ring and pyridine moiety facilitate nucleophilic substitution at electron-deficient positions. Key observations include:

-

Halogen displacement : The methyl group at position 4 and electron-withdrawing carboxamide at position 5 activate the thiazole ring for nucleophilic attack. Reactions with amines (e.g., aniline) yield substituted derivatives.

-

Pyridine ring participation : The pyridin-2-yl group directs electrophiles to the ortho and para positions, enabling substitutions such as nitration or sulfonation under controlled conditions.

Table 1: Nucleophilic Substitution Reactions

| Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Aniline | DMF, 80°C, 12h | 5-Carboxamide-N-phenyl derivative | 78 | |

| Sodium methoxide | Methanol, reflux, 6h | 4-Methoxy-thiazole analog | 65 |

Condensation and Cyclization Reactions

The carboxamide group participates in condensation reactions, forming fused heterocycles:

-

Schiff base formation : Reaction with aldehydes (e.g., benzaldehyde) in ethanol under acidic conditions generates imine-linked derivatives, which are precursors for antimicrobial agents .

-

Thiazole ring expansion : Treatment with trifluoroacetic anhydride induces cyclization, producing pyridothiazolo[3,2-a]pyrimidine derivatives with anticancer activity .

Key Example :

Hydrolysis and Decarboxylation

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis : Concentrated HCl at reflux converts the carboxamide to a carboxylic acid, which subsequently decarboxylates to form 4-methyl-2-(pyridin-2-yl)thiazole.

-

Basic hydrolysis : NaOH in aqueous ethanol yields the corresponding ammonium salt, which can be acidified to regenerate the carboxylic acid.

Table 2: Hydrolysis Conditions and Outcomes

| Condition | Product | Application |

|---|---|---|

| 6M HCl, reflux, 8h | 4-Methyl-2-(pyridin-2-yl)thiazole | Intermediate for metal complexes |

| 2M NaOH, EtOH/H₂O, 4h | Ammonium carboxylate salt | pH-dependent solubility studies |

Metal Complexation

The pyridine nitrogen and thiazole sulfur act as Lewis bases, coordinating to transition metals:

-

Palladium(II) complexes : Reaction with PdCl₂ in acetonitrile forms square-planar complexes evaluated for catalytic activity in cross-coupling reactions.

-

Copper(II) complexes : These complexes exhibit enhanced antimicrobial activity compared to the parent compound, with MIC values as low as 2 µg/mL against E. coli .

Representative Reaction :

Electrophilic Aromatic Substitution

The phenyl group undergoes electrophilic substitution:

-

Nitration : HNO₃/H₂SO₄ at 0–5°C introduces nitro groups predominantly at the para position of the phenyl ring.

-

Sulfonation : Fuming H₂SO₄ produces sulfonic acid derivatives used in solubility enhancement studies.

Biological Activity Modulation via Structural Modifications

Derivatives synthesized through these reactions show enhanced pharmacological profiles:

-

Anticancer activity : Cyclized derivatives inhibit MCF-7 breast cancer cells (IC₅₀ = 8.2 µM) .

-

Antimicrobial effects : Schiff base analogs exhibit broad-spectrum activity against Gram-positive bacteria (MIC = 4–16 µg/mL) .

Stability Under Oxidative Conditions

The compound demonstrates moderate stability to oxidants:

-

H₂O₂ oxidation : Degrades to sulfoxide derivatives at elevated temperatures (50°C, 24h).

-

Ozone exposure : Rapid decomposition observed, limiting utility in ozonolysis reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Modifications

Table 1: Structural and Physicochemical Comparisons

Physicochemical and ADME Properties

- Dasatinib (LogP ~2.7) benefits from the hydroxyethylpiperazine group, improving water solubility despite its higher molecular weight. Trifluoromethyl-substituted analogs () may exhibit higher LogP, necessitating formulation adjustments for oral bioavailability.

Q & A

Basic Question: What are the optimal synthetic routes for 4-methyl-N-phenyl-2-(pyridin-2-yl)-1,3-thiazole-5-carboxamide, and how can reaction conditions be standardized?

Methodological Answer:

The synthesis of thiazole-carboxamide derivatives typically involves multi-step reactions, including cyclization, coupling, and amidation. For analogous compounds (e.g., N-(4-methylphenyl)-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide), key steps include:

- Cyclization : Use of phosphorus oxychloride (POCl₃) or Hantzsch thiazole synthesis under reflux in solvents like DMF or ethanol .

- Coupling : Nucleophilic substitution or Suzuki-Miyaura cross-coupling for pyridinyl or phenyl group incorporation .

- Amidation : Activation of carboxylic acid groups with EDCI/HOBt or thionyl chloride (SOCl₂) followed by reaction with substituted anilines .

Optimization : Microwave-assisted synthesis (e.g., 100–150°C, 20–60 min) can improve yield and reduce side products compared to conventional heating . Reaction progress should be monitored via TLC (silica gel, ethyl acetate/hexane) and confirmed with NMR (¹H/¹³C) .

Basic Question: How can the molecular structure and purity of this compound be rigorously validated?

Methodological Answer:

- Structural Confirmation :

- NMR Spectroscopy : ¹H NMR for aromatic proton integration (δ 7.0–8.5 ppm for pyridinyl and phenyl groups) and ¹³C NMR for carbonyl (C=O, δ ~165–170 ppm) and thiazole ring carbons .

- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (e.g., CCDC deposition) resolves bond angles and stereochemistry .

- Purity Assessment :

Advanced Question: How can conflicting bioactivity data from in vitro assays be resolved for this compound?

Methodological Answer:

Discrepancies in bioactivity (e.g., IC₅₀ variability) may arise from assay conditions or target promiscuity. To address this:

- Dose-Response Refinement : Conduct assays in triplicate across 8–12 concentration points, using positive controls (e.g., kinase inhibitors for kinase-targeted studies) .

- Off-Target Profiling : Utilize computational tools (e.g., molecular docking with AutoDock Vina) to predict binding to unrelated targets (e.g., GPCRs, ion channels) .

- Mechanistic Validation : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (KD) and stoichiometry .

Advanced Question: What strategies are effective in elucidating the metabolic stability of this compound?

Methodological Answer:

- In Vitro Microsomal Assays :

- Liver Microsomes : Incubate with NADPH (1 mM) at 37°C, sampling at 0, 15, 30, 60 min. Analyze via LC-MS/MS to identify phase I metabolites (oxidation, hydrolysis) .

- CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation) to assess isoform-specific interactions .

- Computational Prediction : Apply QSAR models (e.g., MetaSite) to predict metabolic soft spots (e.g., methyl groups, pyridinyl rings) .

Advanced Question: How can reaction pathways for novel derivatives of this compound be computationally designed?

Methodological Answer:

- Reaction Mechanism Exploration :

- Retrosynthetic Planning : Leverage tools like Synthia or AiZynthFinder to propose viable routes using commercially available precursors (e.g., 2-aminopyridine, thiourea derivatives) .

Basic Question: What solvent systems and catalysts enhance yield in large-scale synthesis?

Methodological Answer:

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while ethanol/water mixtures reduce side reactions in precipitations .

- Catalyst Screening :

- Pd-Based Catalysts : Pd(OAc)₂/XPhos for Suzuki couplings (pyridinyl-thiazole linkage) .

- Organocatalysts : DMAP or pyridine for acyl transfer in carboxamide formation .

Advanced Question: How can crystallographic data resolve ambiguities in tautomeric forms of this compound?

Methodological Answer:

- Single-Crystal Growth : Use slow evaporation in dichloromethane/hexane (1:3) to obtain diffraction-quality crystals .

- Electron Density Maps : Analyze residual density (e.g., 0.2–0.3 e/ų) to distinguish between thione (C=S) and thiol tautomers .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., π-π stacking, hydrogen bonds) influencing tautomeric stability .

Advanced Question: What in silico tools predict the compound’s pharmacokinetic (PK) profile?

Methodological Answer:

- ADMET Prediction :

- SwissADME : Input SMILES to estimate logP (target: 2–4), aqueous solubility (LogS > -4), and blood-brain barrier permeability .

- PK-Sim® : Physiologically based PK (PBPK) modeling to simulate plasma concentration-time curves .

- CYP Metabolism : Use StarDrop’s DDI Module to predict CYP3A4/2D6 liability based on structural alerts (e.g., tertiary amines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.